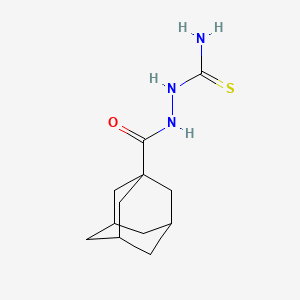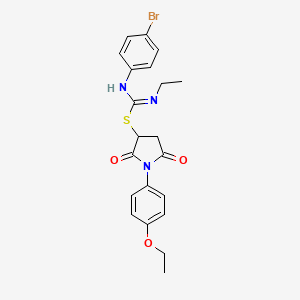
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in recent years due to its potential as a local anesthetic. QX-314 is unique in that it is only active when introduced into cells via ion channels, allowing for targeted and precise pain relief.
Applications De Recherche Scientifique
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been primarily studied for its potential as a local anesthetic. It has been shown to be effective in blocking pain in animal models, including rodents and primates. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.
Mécanisme D'action
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine works by blocking voltage-gated sodium channels in nerve cells. When introduced into cells via ion channels, N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine binds to the intracellular side of sodium channels and blocks the influx of sodium ions, preventing the depolarization of the cell and subsequent action potential. This effectively blocks the transmission of pain signals.
Biochemical and Physiological Effects:
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been shown to be effective in blocking pain in animal models, including rodents and primates. It has also been shown to have a rapid onset of action and a long duration of effect. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is its specificity for ion channels, allowing for targeted and precise pain relief. This can be useful in both clinical and research settings. However, one limitation is that N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is not currently approved for clinical use, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine research. One area of interest is the development of new delivery methods, such as topical creams or patches, to make N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine more accessible for clinical use. Another potential direction is the investigation of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research is needed to determine the safety and efficacy of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine in humans, which could lead to its approval for clinical use.
Méthodes De Synthèse
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized using a variety of methods, but the most common involves the reaction of 2,6-dimethyl-5-hepten-1-amine with benzyl chloride to form N-benzyl-2,6-dimethyl-5-hepten-1-amine. This compound is then reacted with N,N-dimethylethylenediamine and methyl iodide to form N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine.
Propriétés
IUPAC Name |
N'-benzyl-N'-(2,6-dimethylhept-5-enyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2/c1-18(2)10-9-11-19(3)16-22(15-14-21(4)5)17-20-12-7-6-8-13-20/h6-8,10,12-13,19H,9,11,14-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHPXXLAHOSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(CCN(C)C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)


![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)


